

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole*

Cat. No.: *B1522724*

[Get Quote](#)

The pyrazole moiety is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities.^[1] These five-membered nitrogen-containing heterocycles are key components in drugs targeting a range of conditions, including cancer, inflammation, infectious diseases, and central nervous system disorders.^{[2][3]} The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and pharmacokinetic profiles.

The introduction of a bromine atom, as in 4-bromopyrazole derivatives, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of complex molecular architectures.^[2] The N-tert-butyl group can enhance metabolic stability and modulate the lipophilicity of the molecule, which are critical parameters in drug design. This guide focuses on the specific attributes of **4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole**, a compound poised for significant utility in the synthesis of next-generation therapeutics.

Physicochemical and Structural Information

While a specific CAS number for **4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole** is not readily available in major chemical databases, its structural analogues are well-documented. For instance, the precursor, 4-Bromo-3-methyl-1H-pyrazole, is registered under CAS number

13808-64-5.[4][5] The properties of the target compound can be reliably predicted based on its structure and comparison with related molecules.

Property	Predicted Value/Information	Source/Basis
Molecular Formula	C ₈ H ₁₃ BrN ₂	Calculated
Molecular Weight	217.11 g/mol	Calculated[6]
Appearance	Predicted to be a solid at room temperature	Based on analogues[4]
Melting Point	Not experimentally determined; likely higher than related liquids	N/A
Boiling Point	Not experimentally determined	N/A
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane	General chemical principles
CAS Number	Not assigned	Database search

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:

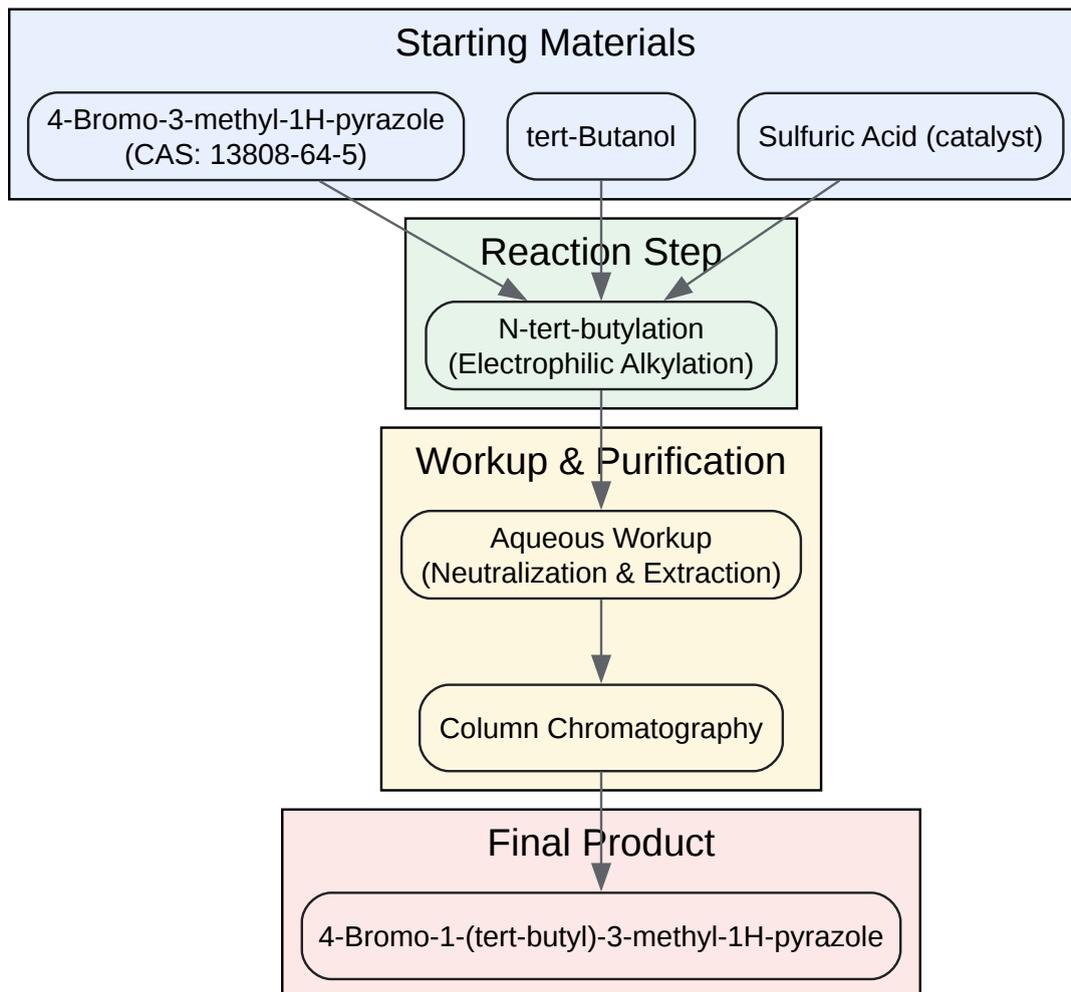
- ¹H NMR: The spectrum would likely show a singlet for the pyrazole C5-H, a singlet for the methyl protons at C3, and a singlet for the nine equivalent protons of the tert-butyl group.
- ¹³C NMR: The spectrum would exhibit distinct signals for the three carbons of the pyrazole ring, the methyl carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks).

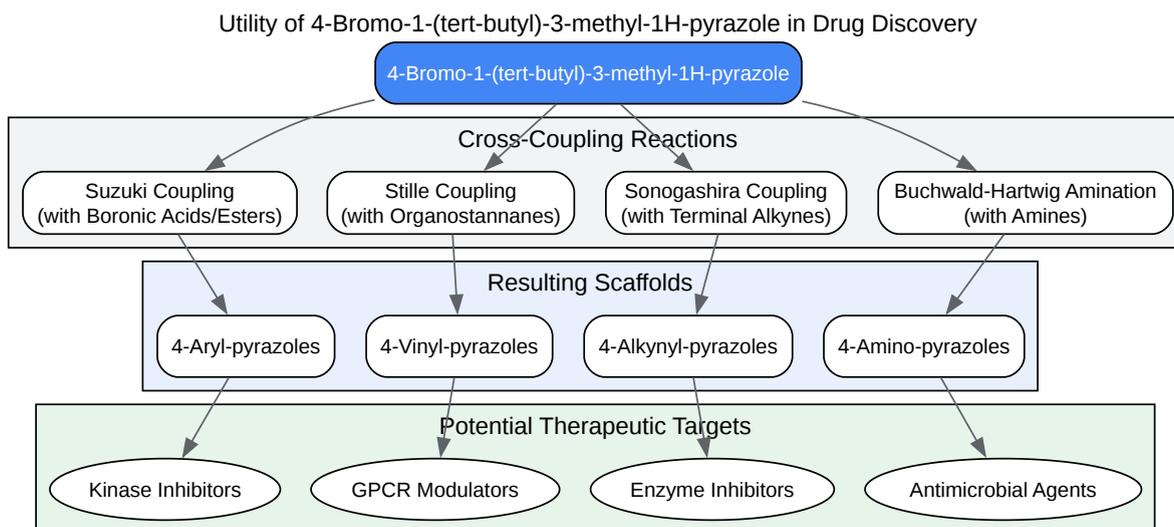
Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: A Proposed Protocol

The synthesis of **4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole** can be logically approached through the N-alkylation of the readily available precursor, 4-Bromo-3-methyl-1H-pyrazole. The tert-butyl group is a bulky substituent, and its direct introduction onto the pyrazole nitrogen requires specific conditions to overcome steric hindrance.

Proposed Synthetic Workflow

Proposed Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOLE | 60061-63-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid | 182415-17-4 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-bromo-3-methyl-1H-pyrazole | C₄H₅BrN₂ | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-butyl-1-methyl-pyrazole | C₈H₁₃BrN₂ | CID 90287915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Prominence of Pyrazoles in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522724#cas-number-for-4-bromo-1-tert-butyl-3-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com